Isoxazole, 3,5-diphenyl-4-(phenylazo)-

Description

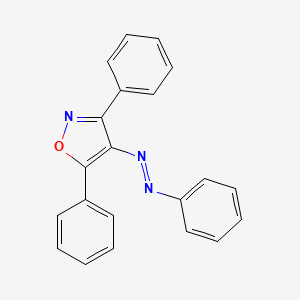

Isoxazole, 3,5-diphenyl-4-(phenylazo)-, is a heterocyclic compound featuring a five-membered isoxazole core substituted with phenyl groups at positions 3 and 5 and a phenylazo (–N=N–C₆H₅) group at position 3.

However, specific biological activity data for this compound are absent in the evidence, though related isoxazole derivatives exhibit antifungal, antioxidant, and therapeutic properties .

Properties

CAS No. |

63296-54-8 |

|---|---|

Molecular Formula |

C21H15N3O |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(3,5-diphenyl-1,2-oxazol-4-yl)-phenyldiazene |

InChI |

InChI=1S/C21H15N3O/c1-4-10-16(11-5-1)19-20(23-22-18-14-8-3-9-15-18)21(25-24-19)17-12-6-2-7-13-17/h1-15H |

InChI Key |

GYGIUKUOUWVNJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Isoxazole, 3,5-diphenyl-4-(phenylazo)-, can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides to alkynes, forming the isoxazole ring. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) and can be performed under mild conditions .

Another method involves the reaction of α,β-acetylenic oximes with gold (III) chloride, leading to the formation of substituted isoxazoles . This process is efficient and provides good yields under moderate reaction conditions.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs scalable and cost-effective methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are particularly advantageous. For example, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, can produce 3,5-disubstituted isoxazoles in a single step .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3,5-diphenyl-4-(phenylazo)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.

Substitution: Substitution reactions can occur at the phenyl or phenylazo groups, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the azo group can produce aniline derivatives .

Scientific Research Applications

Isoxazole, 3,5-diphenyl-4-(phenylazo)- has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

Biology: Isoxazole derivatives have shown potential as antimicrobial and antiviral agents.

Medicine: The compound’s pharmacological properties are being explored for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Isoxazole, 3,5-diphenyl-4-(phenylazo)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit cyclooxygenase enzymes, reducing inflammation . The exact pathways and targets depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl-Substituted Isoxazoles (3,5-Diphenyl-4-(Trifluoromethanesulfonyl/ Phenylsulfonyl)isoxazole)

Structural Differences : Replacing the phenylazo group with sulfonyl moieties (–SO₂CF₃ or –SO₂Ph) alters electronic properties. Sulfonyl groups are stronger electron-withdrawers than phenylazo, reducing aromaticity and increasing electrophilicity at the isoxazole ring.

Reactivity : In difluoromethylation reactions using (difluoromethyl)trimethylsilane, sulfonyl-substituted isoxazoles (e.g., 3f, 3g) undergo nucleophilic addition at the 4-position, yielding moderate yields (45–55%) but low diastereoselectivity. By contrast, the phenylazo group’s resonance effects might hinder similar reactivity due to delocalized electron density .

| Compound | Substituent at 4-Position | Yield in Difluoromethylation | Diastereoselectivity |

|---|---|---|---|

| 3,5-Diphenyl-4-(phenylazo)- | –N=N–C₆H₅ | Not reported | Not reported |

| 3f (–SO₂CF₃) | –SO₂CF₃ | 55% | Low |

| 3g (–SO₂Ph) | –SO₂Ph | 45% | Low |

4-Arylazo-3,5-Diaminoisoxazoles

Structural Differences: These derivatives (e.g., 2a) feature amino (–NH₂) groups at positions 3 and 5 instead of phenyl groups. The amino groups increase nucleophilicity and hydrogen-bonding capacity, enabling reactions with acrylonitrile or acetic anhydride to form pyrimidine or acetylated derivatives . Synthetic Utility: The amino-substituted analogs are versatile intermediates for bioactive heterocycles (e.g., imidazo-isoxazoles), whereas 3,5-diphenyl-4-(phenylazo)-isoxazole’s steric bulk may limit similar transformations.

3,5-Bis(4-Fluorophenyl)isoxazole

Structural Differences: Fluorine atoms at the para positions of the phenyl groups enhance electron-withdrawing effects and influence crystal packing. The absence of a 4-phenylazo group simplifies the electronic profile, favoring planar molecular conformations . Biological Implications: Fluorinated isoxazoles often exhibit improved pharmacokinetic properties (e.g., metabolic stability) compared to non-fluorinated analogs, suggesting that 3,5-diphenyl-4-(phenylazo)-isoxazole’s bioactivity could be modulated by fluorination .

4-Phenylazo-3,5-Diaminopyrazoles

Core Heterocycle Differences: Pyrazole (two adjacent nitrogen atoms) vs. isoxazole (one oxygen and one nitrogen). The pyrazole core is more basic and participates in different tautomeric equilibria. Reactivity: 4-Phenylazo-3,5-diaminopyrazoles react with isothiocyanates to form thiocarbamoyl adducts, which decompose under basic conditions. The isoxazole analog’s reactivity may differ due to reduced nucleophilicity at the 4-position .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-diphenyl-4-(phenylazo)isoxazole, and what experimental parameters are critical for optimizing yield and purity?

- Methodological Answer: The compound can be synthesized via cyclocondensation reactions using α,β-unsaturated nitriles or arylhydrazononitriles as precursors. Key parameters include:

- Reagent ratios : Stoichiometric equivalence (e.g., 1:1 molar ratio of arylhydrazononitrile to hydroxylamine) to avoid side reactions .

- Solvent selection : Ethanol with glacial acetic acid as a catalyst under reflux conditions (4–6 hours) ensures optimal cyclization .

- Workup : Vacuum evaporation followed by recrystallization from ethanol improves purity (>75% yield reported) .

Q. Which spectroscopic techniques are most effective for characterizing the azo-isoxazole moiety, and what key spectral signatures distinguish this compound from its structural isomers?

- Methodological Answer:

- IR spectroscopy : The azo group (-N=N-) shows absorption at 1600–1620 cm⁻¹, while the isoxazole ring CO stretch appears at ~1710 cm⁻¹. Isomeric structures (e.g., open-chain tautomers) exhibit lower CO frequencies (~1660 cm⁻¹) .

- ¹H NMR : A singlet at δ 6.1 ppm corresponds to the amino group, while aromatic protons from phenyl substituents appear as a multiplet at δ 7.2–7.8 ppm .

Q. What standard pharmacological screening models are appropriate for preliminary evaluation of this compound's bioactivity?

- Methodological Answer:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with minimum inhibitory concentration (MIC) determination .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction mechanism studies resolve contradictions in reported isomeric ratios during cyclization of azo-containing precursors?

- Methodological Answer:

- Kinetic vs. thermodynamic control : Vary reaction temperature (25°C vs. reflux) to isolate intermediates. Low-temperature NMR monitoring identifies kinetic products, while prolonged heating favors thermodynamic isomers .

- Isotopic labeling : Use ¹⁵N-labeled hydroxylamine to track nitrogen incorporation pathways via 2D NMR (HSQC) .

Q. What computational chemistry approaches validate the observed regioselectivity in electrophilic substitution reactions of this heterocyclic system?

- Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to compare activation energies for substitution at C-4 vs. C-5 positions. Fukui indices predict nucleophilic sites .

- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) to explain experimental bioactivity trends .

Q. How do crystallographic packing analysis and Hirshfeld surface calculations explain discrepancies between predicted and observed solubility profiles?

- Methodological Answer:

- XRD analysis : Resolve crystal lattice interactions (e.g., π-π stacking of phenyl groups) that reduce solubility. Compare with molecular dynamics simulations of solvation energies .

- Hirshfeld surfaces : Quantify hydrogen-bonding (e.g., N-H···O) and van der Waals contributions to hydrophobicity .

Q. What factorial design considerations are essential when optimizing microwave-assisted synthesis parameters for this thermally sensitive azocompound?

- Methodological Answer:

- Variables : Power (100–300 W), time (5–20 min), solvent (DMF vs. acetonitrile). A 2³ factorial design identifies interactions between variables .

- Response surface methodology (RSM) : Maximize yield while minimizing decomposition (monitored via HPLC purity checks) .

Q. How does the electronic nature of para-substituted phenyl groups influence tautomeric equilibria in solution-phase structural studies?

- Methodological Answer:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) stabilize the azo tautomer, while electron-donating groups (e.g., -OCH₃) favor keto-enol forms. Monitor via variable-temperature ¹³C NMR .

- pH-dependent studies : Use UV-Vis spectroscopy to track tautomer shifts in buffered solutions (pH 3–10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.